![molecular formula C8H7BrN2S B11869710 6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
6-Bromo-2-ethylthiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-ethylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of both thiazole and pyridine rings in its structure makes it a valuable scaffold for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the cyclization of 2-(bromomethyl)pyridine with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of 6-substituted thiazolo[5,4-b]pyridine derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of dihydropyridine derivatives.
Scientific Research Applications
6-Bromo-2-ethylthiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, antifungal, anti-inflammatory, and antitumor activities.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It is employed in the design of chemical probes for studying biological processes.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine involves its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signaling pathways, leading to changes in cellular responses. Additionally, it can bind to nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
- 6-Bromo-2-methylthiazolo[4,5-b]pyridine
- 6-Bromo-2-phenylthiazolo[4,5-b]pyridine
Uniqueness
6-Bromo-2-ethylthiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The ethyl group at the 2-position enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. The bromine atom at the 6-position provides a reactive site for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
6-bromo-2-ethyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H7BrN2S/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3 |
InChI Key |
CZIHGAHFUMQMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


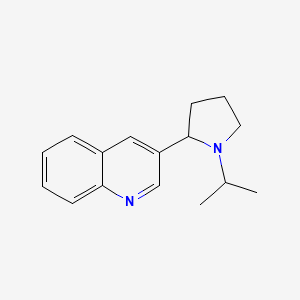

![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)





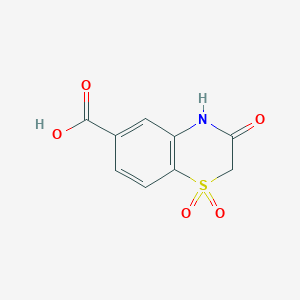
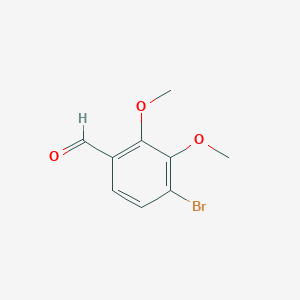
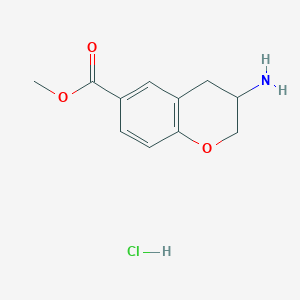
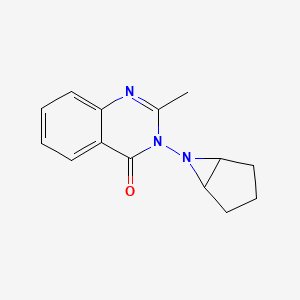
![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)

